molecular formula C13H11FN2O2S B2558756 2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide CAS No. 922700-72-9

2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide

Cat. No.: B2558756
CAS No.: 922700-72-9
M. Wt: 278.3
InChI Key: PGDUUMGVWYSNAG-UHFFFAOYSA-N
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Description

2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a 4-fluorophenylacetamido substituent at the 2-position of the thiophene ring and a carboxamide group at the 3-position. The fluorine atom on the phenyl ring enhances electronegativity and metabolic stability, while the carboxamide group provides hydrogen-bonding capabilities critical for target interaction .

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2S/c14-9-3-1-8(2-4-9)7-11(17)16-13-10(12(15)18)5-6-19-13/h1-6H,7H2,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDUUMGVWYSNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=CS2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-fluoroaniline with thiophene-3-carboxylic acid, followed by acylation with acetic anhydride. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiophene Core

Halogen-Substituted Phenyl Derivatives
  • 2-[2-(4-Chlorophenyl)acetamido]thiophene-3-carboxylic acid Structure: Replaces fluorine with chlorine on the phenyl ring and substitutes the carboxamide with a carboxylic acid. Impact: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce metabolic stability but enhance lipophilicity.
Piperazine-Modified Analogues
  • 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId)
    • Structure : Incorporates a 4-methoxyphenylpiperazine group and a saturated tetrahydrobenzo[b]thiophene core.
    • Activity : Demonstrates 60% AChE inhibition at 2.6351 mM, surpassing donepezil (40% inhibition). The tetrahydrobenzo ring enhances rigidity, improving binding affinity, while the methoxy group on phenylpiperazine contributes to electron-donating effects .
Phenoxy vs. Phenylacetamido Derivatives
  • Ethyl 2-(2-(4-fluorophenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Structure: Replaces the phenylacetamido group with a 4-fluorophenoxyacetamido moiety and an ethyl ester. The ester group decreases hydrogen-bonding capacity compared to carboxamide .

Functional Group Modifications

Carboxamide vs. Ester/Carboxylic Acid
  • Ethyl 2-(2-cyanoacetamido)-4-phenylthiophene-3-carboxylate Structure: Features a cyanoacetamido group and an ethyl ester. The cyano group introduces strong electron-withdrawing effects, which may stabilize the thiophene ring .
Trifluoroacetamido Derivatives
  • 4-(1-((Allyloxy)imino)-2-(cyclopropylamino)-2-oxoethyl)-N-(4-fluorophenyl)-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxamide (Compound 10) Structure: Includes a trifluoroacetamido group and an allyloxyimino side chain.

Biological Activity

2-(2-(4-Fluorophenyl)acetamido)thiophene-3-carboxamide is a synthetic organic compound belonging to the thiophene derivative class, which is recognized for its diverse biological activities. This compound has been the subject of various studies focusing on its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

  • IUPAC Name : 2-[[2-(4-fluorophenyl)acetamido]thiophene-3-carboxamide]
  • Molecular Formula : C13H11FN2O2S
  • Molecular Weight : 270.31 g/mol
  • CAS Number : 7597300

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic reactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Pathogen MIC (µM)
Staphylococcus aureus5.64
Escherichia coli13.40
Candida albicans16.69

The compound has shown moderate to good activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development in antimicrobial therapies .

Anti-inflammatory Properties

Studies have indicated that this compound may possess anti-inflammatory effects. These effects are believed to occur through the modulation of inflammatory pathways, potentially involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Potential

The compound's anticancer properties are under investigation, with preliminary studies suggesting that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating its effectiveness against certain cancer cell lines, although further research is needed to fully elucidate these effects .

Case Studies

  • Antimicrobial Evaluation : In a study assessing the antimicrobial activity of various thiophene derivatives, this compound was found to be one of the most effective compounds with an MIC value comparable to conventional antibiotics .
  • Inflammation Model : In vivo models of inflammation demonstrated that treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups, indicating its potential utility in treating inflammatory diseases.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low hemolytic activity, suggesting a favorable safety profile for further development. Hemolytic activity was reported at levels significantly lower than those observed with known toxic agents .

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